4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide, also known as THFA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. THFA is a synthetic small molecule that belongs to the class of pyrazole-based compounds. It has been found to have promising pharmacological properties that make it a potential candidate for drug development.
Scientific Research Applications
Heterocyclic Compound Synthesis
Thiophene-based compounds are pivotal in synthesizing diverse heterocyclic structures, which are foundational in drug discovery and materials science. For instance, research by Mohareb et al. (2004) demonstrates the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates, underscoring the versatility of thiophene derivatives in generating structurally diverse heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such methodologies could be adapted to synthesize related compounds from 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide, highlighting its potential as a precursor in medicinal chemistry.
Pharmaceutical Intermediate Development
The development of pharmaceutical intermediates often involves the formation of carbon-sulfur bonds, as demonstrated by Norris and Leeman (2008) in the synthesis of an antiasthma drug candidate using palladium-catalyzed carbon−sulfur bond formation (Norris & Leeman, 2008). This research outlines a general method for thioaryl halide cross-coupling, a technique that could potentially be applied in modifying or synthesizing derivatives of 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide for pharmaceutical purposes.
Structural and Nonlinear Optical (NLO) Properties
The study of structural features and NLO properties of thiophene-based compounds has been explored through computational applications, as seen in the work by Kanwal et al. (2022), where functionalized thiophene-based pyrazole amides were synthesized and their NLO properties assessed (Kanwal et al., 2022). This research indicates the potential of thiophene-based compounds in materials science, especially in developing materials with desirable electronic and optical properties.
Mechanism of Action
Target of Action
The primary target of this compound is MrgprX2 , a receptor involved in the inflammatory response . This receptor plays a crucial role in various inflammatory disorders, particularly those affecting the skin .
Mode of Action
The compound acts as an antagonist to the MrgprX2 receptor . By binding to this receptor, it inhibits the receptor’s activity, thereby reducing the inflammatory response .
Result of Action
By inhibiting the MrgprX2 receptor, this compound can potentially reduce inflammation and alleviate symptoms of inflammatory disorders . .
properties
IUPAC Name |
4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-4-12(19-8-9)13(17)15-10-5-14-16(6-10)11-2-3-18-7-11/h4-6,8,11H,2-3,7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZOFKDSLDKDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide |
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